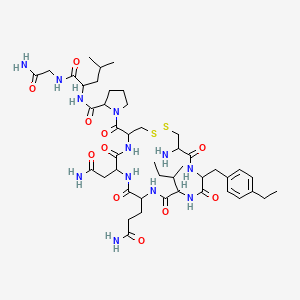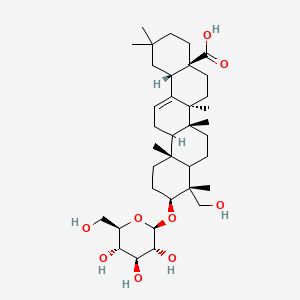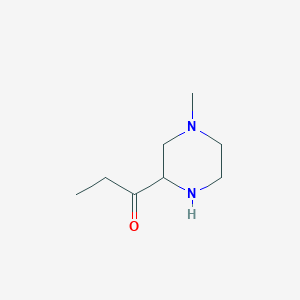
Estradiol 3-phosphate disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estradiol 3-phosphate disodium is a derivative of estradiol, a potent estrogenic steroid hormone. Estradiol itself is a naturally occurring hormone in humans, primarily produced by the ovaries, and plays a crucial role in the regulation of the menstrual cycle and reproductive system. This compound is a water-soluble form of estradiol, which enhances its bioavailability and allows for various pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of estradiol 3-phosphate disodium typically involves the phosphorylation of estradiol. This process can be achieved through the reaction of estradiol with phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, with a catalyst like pyridine to facilitate the phosphorylation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the purification of the product through crystallization or chromatography to ensure high purity and yield. The final product is then converted to its disodium salt form to enhance solubility and stability .
Chemical Reactions Analysis
Types of Reactions: Estradiol 3-phosphate disodium can undergo various chemical reactions, including:
Oxidation: This reaction can convert estradiol to estrone, another estrogenic hormone.
Reduction: Reduction reactions can revert estrone back to estradiol.
Substitution: Phosphate groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Estrone
Reduction: Estradiol
Substitution: Various estradiol derivatives with modified functional groups.
Scientific Research Applications
Estradiol 3-phosphate disodium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to hormone regulation, reproductive biology, and endocrine system functions.
Medicine: Utilized in hormone replacement therapy (HRT) for menopausal symptoms, osteoporosis prevention, and certain cancers.
Industry: Applied in the formulation of pharmaceuticals and as a component in various drug delivery systems
Mechanism of Action
Estradiol 3-phosphate disodium exerts its effects by binding to estrogen receptors (ERs) in target cells. These receptors are primarily located in the reproductive organs, breasts, hypothalamus, and pituitary gland. Upon binding, the estrogen-receptor complex translocates to the cell nucleus, where it regulates gene transcription and protein synthesis. This leads to various physiological effects, including the regulation of the menstrual cycle, maintenance of bone density, and modulation of lipid metabolism .
Comparison with Similar Compounds
Estradiol 3-phosphate disodium is unique due to its water solubility and enhanced bioavailability compared to other estradiol derivatives. Similar compounds include:
Estradiol: The parent compound, less water-soluble.
Estrone: A less potent estrogenic hormone, often interconverted with estradiol.
Estriol: A weaker estrogen, primarily produced during pregnancy
This compound stands out for its pharmaceutical applications, particularly in formulations requiring high solubility and stability .
Properties
CAS No. |
136790-41-5 |
|---|---|
Molecular Formula |
C18H23Na2O5P |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
disodium;[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] phosphate |
InChI |
InChI=1S/C18H25O5P.2Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H2,20,21,22);;/q;2*+1/p-2/t14-,15-,16+,17+,18+;;/m1../s1 |
InChI Key |
SASABDNVCFTKGR-LBARCDFESA-L |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[2-Tert-butyl-4-(methoxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12723777.png)
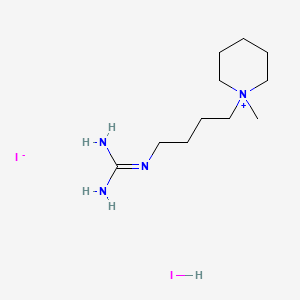

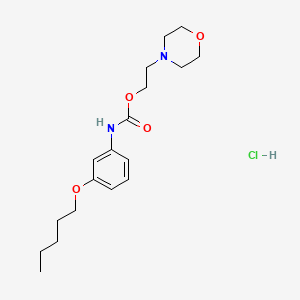

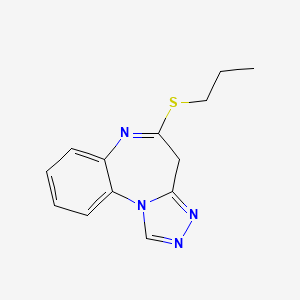
![4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide](/img/structure/B12723831.png)

